Losartan carboxylic acid

説明

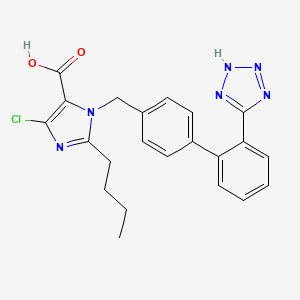

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154474 | |

| Record name | Losartan carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-92-1 | |

| Record name | Losartan carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losartan carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXP-3174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical and Physical Properties of Losartan Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan (B1675146) carboxylic acid, also known by its experimental code EXP3174, is the principal active metabolite of the widely prescribed antihypertensive drug, Losartan.[1] Following oral administration, Losartan undergoes metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form this more potent and longer-acting metabolite.[2] EXP3174 is a non-peptide, competitive antagonist of the angiotensin II receptor type 1 (AT1), exhibiting significantly higher affinity and a more sustained therapeutic effect than its parent compound.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Losartan carboxylic acid, along with detailed experimental protocols relevant to its synthesis, analysis, and characterization.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | [4] |

| Synonyms | EXP-3174, E-3174 | [4] |

| CAS Number | 124750-92-1 | [4] |

| Chemical Formula | C₂₂H₂₁ClN₆O₂ | [4] |

| Molecular Weight | 436.9 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| pKa (Strongest Acidic) | 3.39 (predicted) | [6] |

| pKa (Strongest Basic) | 2.02 (predicted) | [6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 153-158 °C | [1] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in DMSO and ethanol (B145695). Insoluble in water. | [6][7] |

| LogP | 3.92 (predicted) | [6] |

| ¹H NMR (DMSO-d₆) | δ 9.67 (s, 1H), 7.69 (d, 1H, J=8 Hz), 7.65 (t, 1H, J=8 Hz), 7.56 (t, 1H, J=8 Hz), 7.52 (d, 1H, J=8 Hz), 7.11 (d, 2H, J=8.5 Hz), 7.04 (d, 2H, J=8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J=7 Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J=7 Hz) | [5] |

| Mass Spectrum | Precursor ion (m/z) 435.2 → Product ion (m/z) 157.0 (in negative ionization mode) | [8] |

| UV Absorption Max (λmax) | 247 nm | [7] |

Experimental Protocols

Synthesis of this compound from Losartan

A common laboratory-scale synthesis involves a two-step oxidation of Losartan. The first step is the oxidation of the primary alcohol group of Losartan to an aldehyde intermediate (Losartan carboxaldehyde), followed by the oxidation of the aldehyde to the carboxylic acid.

Step 1: Oxidation of Losartan to Losartan Carboxaldehyde

-

Reagents: Losartan, N,N-dimethylformamide (DMF), Dipyridinium dichromate (PDC).

-

Procedure:

-

Dissolve Losartan (0.75 mol) in DMF (1000 mL).

-

Add PDC (418.5 g) in portions with stirring, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction solution into water (5000 g).

-

Extract the aqueous solution three times with ethyl acetate (B1210297) (2500 mL each).

-

Combine the organic phases, wash with saturated brine (2500 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the solid Losartan carboxaldehyde.[9]

-

Step 2: Oxidation of Losartan Carboxaldehyde to this compound

-

Reagents: Losartan carboxaldehyde, Methanol (B129727), 50% aqueous Potassium Hydroxide (KOH), 30% Hydrogen Peroxide (H₂O₂), concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare a solution of Losartan carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL).

-

To this, add 50% aqueous KOH (3.2 mL, 28.4 mmol).

-

Heat the mixture to 65°C.

-

Add 30% H₂O₂ (5.7 mL, 56.8 mmol) dropwise while stirring.

-

Continue stirring for 20 minutes.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

-

The resulting solid is this compound.[5]

-

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acid-base workup.[5][10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of Losartan and this compound in biological matrices.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM monobasic potassium phosphate) and an organic solvent (e.g., acetonitrile).[12] For example, a mobile phase of Methanol:Acetonitrile (50:50, v/v) can be used.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at 228 nm or fluorescence detection with excitation at 250 nm and emission at 370 nm.[12][13]

-

Sample Preparation: Plasma or urine samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.[14][15]

Biological Assay: AT1 Receptor Binding Affinity

This protocol describes a radioligand binding assay to determine the binding affinity of this compound to the AT1 receptor.

-

Materials: Cell membranes expressing the human AT1 receptor, [³H]-Angiotensin II (radioligand), unlabeled this compound, binding assay buffer, Whatman GF/C filters.

-

Procedure:

-

Prepare incubation tubes containing the cell membrane preparation (10 µg of protein), a fixed concentration of [³H]-Angiotensin II (e.g., 250 pM), and varying concentrations of unlabeled this compound in the binding buffer.

-

Incubate the mixture for 1 hour at 25°C.

-

Terminate the incubation by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine) under vacuum.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 8.0).

-

Measure the radioactivity retained on the filters using liquid scintillation spectrophotometry.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled angiotensin II.

-

Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.[16] this compound has a reported Ki of 0.67 nM for the human AT1 receptor.[7]

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of Losartan to this compound

The biotransformation of Losartan to its active metabolite, this compound, is a critical step for its therapeutic efficacy. This process primarily occurs in the liver and is mediated by specific cytochrome P450 enzymes.

Caption: Metabolic conversion of Losartan to its active carboxylic acid metabolite.

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents the physiological actions of angiotensin II, a potent vasoconstrictor.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 3. moodle2.units.it [moodle2.units.it]

- 4. This compound | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 11. ijrpc.com [ijrpc.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Determination of Losartan and this compound in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

A Technical Guide to the Synthesis and Purification of Losartan Carboxylic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and purification of Losartan (B1675146) carboxylic acid (also known as EXP3174), the principal active metabolite of the widely prescribed antihypertensive drug, Losartan. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed methodologies and critical data for the laboratory-scale preparation of this important compound for research purposes.

Introduction

Losartan, the first orally active nonpeptide angiotensin II receptor antagonist, exerts its therapeutic effect primarily through its conversion to the more potent and longer-acting metabolite, Losartan carboxylic acid (EXP3174).[1][2][3] In the liver, cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, catalyze the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of Losartan to the corresponding carboxylic acid.[3] This active metabolite is 10 to 40 times more potent than its parent compound in blocking the angiotensin II type 1 (AT1) receptor, making it a crucial molecule for studying the renin-angiotensin system and developing new therapeutic agents.[1][3]

This guide details established synthetic routes to this compound, focusing on the oxidation of Losartan and its aldehyde intermediate. Furthermore, it provides comprehensive purification protocols and analytical data to ensure the preparation of high-purity material suitable for rigorous scientific investigation.

Angiotensin II Receptor Signaling Pathway

Losartan and its active metabolite, this compound, are selective antagonists of the Angiotensin II Type 1 (AT1) receptor.[4][5] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that lead to physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cell proliferation.[4][5][6][7] By blocking this interaction, this compound effectively inhibits these effects, leading to a reduction in blood pressure.

Figure 1: Simplified Angiotensin II Type 1 Receptor Signaling Pathway.

Synthesis of this compound

The synthesis of this compound for research purposes typically starts from commercially available Losartan or involves the oxidation of the intermediate Losartan carboxaldehyde (EXP3179).

Workflow for Synthesis and Purification

Figure 2: General workflow for the synthesis and purification of this compound.

Method 1: Oxidation of Losartan

A direct oxidation of Losartan to its carboxylic acid derivative can be achieved using various oxidizing agents. One common method involves the use of potassium permanganate (B83412).

Experimental Protocol:

-

Dissolution: Dissolve Losartan (1.0 eq) in a suitable solvent such as a mixture of acetone (B3395972) and water.

-

Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO4) (excess, e.g., 3-5 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the reaction mixture to remove the manganese dioxide.

-

Acidification and Extraction: Acidify the filtrate to a pH of approximately 2-3 with a suitable acid (e.g., 6 M HCl). This will precipitate the crude this compound. The product can then be extracted with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Oxidation of Losartan Carboxaldehyde

This two-step approach involves the initial oxidation of Losartan to Losartan carboxaldehyde, followed by further oxidation to the carboxylic acid. This can offer better control and potentially higher yields.

Step 1: Synthesis of Losartan Carboxaldehyde (EXP3179)

A common method for this step is the oxidation of Losartan using manganese dioxide (MnO2).

Experimental Protocol:

-

Reaction Setup: Suspend Losartan (1.0 eq) and an excess of activated manganese dioxide (e.g., 10-15 eq) in a chlorinated solvent like chloroform (B151607) or dichloromethane.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction can be slow, sometimes requiring 24-48 hours for completion.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude Losartan carboxaldehyde, which can be used in the next step without further purification.

Step 2: Oxidation of Losartan Carboxaldehyde to this compound

Several reagents can be employed for this oxidation. A convenient and efficient method utilizes hydrogen peroxide in a basic medium.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve Losartan carboxaldehyde (1.0 eq) in methanol (B129727).

-

Reagent Addition: Add an aqueous solution of potassium hydroxide (B78521) (KOH) followed by the dropwise addition of 30% hydrogen peroxide (H2O2) at room temperature or slightly elevated temperature (e.g., 65 °C).[1]

-

Reaction Time: Stir the reaction mixture for a short period, typically 20-30 minutes.[1]

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture and acidify with concentrated HCl to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the crude this compound.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Direct Oxidation of Losartan | Losartan | KMnO₄ | ~70-80 | [2] |

| Two-Step Oxidation via Aldehyde | Losartan Carboxaldehyde | H₂O₂, KOH | ~71 | [1] |

| AgNO₃, NaOH | ~51 | [1] | ||

| Oxone | ~65 | [1] |

Table 1: Comparison of Synthetic Methods for this compound

Purification of this compound

High purity of this compound is essential for reliable in vitro and in vivo studies. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is often the most effective method for purifying the crude product.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. A common and effective solvent for recrystallization is 2-propanol or ethanol.[2]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain pure this compound as a white solid.

Column Chromatography

For smaller scale preparations or if recrystallization does not yield a product of sufficient purity, reversed-phase column chromatography can be employed.[8]

Experimental Protocol:

-

Stationary Phase: Use a reversed-phase silica (B1680970) gel (e.g., C18).

-

Mobile Phase: A gradient elution system of water (acidified, e.g., with 0.1% formic acid or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol is typically used.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the mobile phase gradient, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

| Analytical Technique | Expected Results |

| Melting Point | 153-155 °C[1] |

| ¹H NMR (DMSO-d₆) | δ 9.67 (s, 1H), 7.69 (d, 1H), 7.65 (t, 1H), 7.56 (t, 1H), 7.52 (d, 1H), 7.11 (d, 2H), 7.04 (d, 2H), 5.55 (s, 2H), 2.62 (t, 2H), 1.8-1.1 (m, 4H), 0.85 (t, 3H).[1] |

| Mass Spectrometry (MS) | m/z: 419 (M⁺)[1] |

| Infrared (IR) | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (imidazole and tetrazole), and aromatic C-H stretching. |

| Purity (HPLC) | >98% (using a suitable reversed-phase column and mobile phase, with UV detection). |

Table 2: Key Analytical Data for this compound

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research applications. The detailed experimental protocols and comparative data on different synthetic routes offer researchers a solid foundation for producing this vital compound in the laboratory. The provided analytical data serves as a benchmark for the characterization and quality control of the synthesized material. By following these guidelines, researchers can confidently prepare high-purity this compound, enabling accurate and reproducible results in their investigations into the renin-angiotensin system and related cardiovascular diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Losartan carboxylic acid solubility in DMSO and other organic solvents

An In-depth Technical Guide on the Solubility of Losartan Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as EXP3174), the primary active metabolite of the angiotensin II receptor antagonist, Losartan. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development activities, including formulation, in vitro assay design, and pharmacokinetic studies.

Introduction to this compound (EXP3174)

Losartan is an orally administered antihypertensive drug that exerts its effect primarily through its active metabolite, this compound (EXP3174)[1]. Following oral administration, approximately 14% of a Losartan dose is converted to EXP3174[2][3]. This metabolite is a potent and selective non-peptide angiotensin II receptor type 1 (AT1) antagonist, exhibiting 10 to 40 times greater potency than the parent drug, Losartan[1][2]. It is this metabolite that is largely responsible for the pharmacological effects and long duration of action of Losartan[1][4]. Given its therapeutic significance, detailed knowledge of its physicochemical properties, particularly its solubility, is essential for researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, compiled from various suppliers and databases, is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of moisture in the solvent[4]. Discrepancies in reported values may arise from different experimental conditions.

| Solvent | Solubility | Concentration (mM)¹ | Source |

| Dimethyl Sulfoxide (DMSO) | 87 mg/mL | 199.13 mM | Selleck Chemicals[4] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |

| Ethanol | 87 mg/mL | 199.13 mM | Selleck Chemicals[4] |

| Ethanol | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |

| Dimethylformamide (DMF) | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |

| Methanol | Soluble | Not Quantified | Allmpus[6] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.14 mM | Cayman Chemical[5] |

| Water | Insoluble | - | Selleck Chemicals[4] |

| Water (Predicted) | 0.0039 mg/mL | 0.0089 mM | DrugBank Online[7] |

¹ Concentration calculated based on a molecular weight of 436.9 g/mol .[5][8]

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental experimental procedure. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility[9].

Shake-Flask Method: A Generalized Protocol

This protocol outlines the key steps for determining the equilibrium solubility of this compound in an organic solvent.

-

Preparation : Ensure the solvent and the this compound solid are of high purity. The temperature of the system must be precisely controlled and maintained throughout the experiment[10].

-

Addition of Excess Solute : Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a glass vial or flask). The amount should be sufficient to form a saturated solution with undissolved solid remaining.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or a magnetic stirrer.

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).

-

Concentration Analysis : Accurately determine the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this analysis[11]. A calibration curve using standard solutions of known concentrations should be prepared to ensure accurate quantification.

-

Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Metabolic and Mechanistic Pathways

Visualizing the biological and experimental context of this compound is crucial for a comprehensive understanding. The following diagrams illustrate its metabolic origin, its mechanism of action, and the experimental workflow for its characterization.

Metabolic Pathway of Losartan

Losartan is a prodrug that is metabolized in the liver to its active form, this compound (EXP3174). This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, proceeding through an aldehyde intermediate[1][2].

Mechanism of Action: AT1 Receptor Blockade

This compound functions by blocking the AT1 receptor, preventing Angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone (B195564) release. This is a key interaction within the Renin-Angiotensin System (RAS)[1][2].

Experimental Workflow: Solubility Determination

The logical flow for determining solubility via the shake-flask method involves a series of sequential steps from sample preparation to final analysis. This workflow ensures reproducible and accurate measurements.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. allmpus.com [allmpus.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of EXP3174: An In-depth Technical Guide for Researchers

An overview of the potent and selective AT1 receptor antagonist, EXP3174, detailing its binding kinetics, functional antagonism, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological characteristics through structured data, detailed experimental protocols, and visualized signaling and experimental workflows.

Introduction

EXP3174, the active carboxylic acid metabolite of the angiotensin II receptor antagonist losartan (B1675146), is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), exerts its physiological effects, including vasoconstriction and aldosterone (B195564) secretion, primarily through the AT1 receptor. By selectively blocking this interaction, EXP3174 plays a crucial role in mitigating the pressor effects of angiotensin II, making it a significant compound in the study of hypertension and other cardiovascular diseases. This technical guide provides a detailed pharmacological profile of EXP3174, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of EXP3174 as an AT1 receptor antagonist.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 37 nM | - | - | |

| IC50 | 37 x 10⁻⁹ M | Rat Adrenal Cortical Membranes | [³H]Angiotensin II | [1] |

| IC50 | 1.1 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | [¹²⁵I]-angiotensin II | [3] |

| Ki | 6.8 nM | Rabbit Aortic Membranes | [¹²⁵I]AII-(Sar¹,Ile⁸) | [2] |

| Ki | 18.4 ± 3.9 nM | Rat Adrenal Cortical AT1 Receptors | [¹²⁵I]SI-AII | [4] |

| Ki | 7.6 ± 1.2 nM | Rat Aortic Smooth Muscle (RASM) cell AT1 receptors | [¹²⁵I]SI-AII | [4] |

Table 1: In Vitro Receptor Binding Affinity of EXP3174 for the AT1 Receptor. This table presents the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an unlabeled drug (Ki), demonstrating the high affinity of EXP3174 for the AT1 receptor across different experimental preparations.

| Parameter | Value | Tissue/Model | Agonist | Reference |

| pA2 | 10.09 | Isolated Rabbit Aorta | Angiotensin II | [1] |

| KB | 10⁻¹⁰ M | Isolated Rabbit Aorta | Angiotensin II | [1] |

| IC50 (Ca²⁺ elevation) | 5 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | Angiotensin II | [3] |

| IC50 (Protein synthesis) | 3 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | Angiotensin II | [3] |

Table 2: In Vitro Functional Antagonism of EXP3174. This table showcases the functional antagonist activity of EXP3174 in various in vitro assays, highlighting its potency in inhibiting angiotensin II-induced physiological responses.

| Route of Administration | ED30 | Animal Model | Effect | Reference |

| Intravenous (i.v.) | 0.038 mg/kg | Conscious Renal Artery-Ligated Rats | Decrease in Blood Pressure | [1] |

| Oral (p.o.) | 0.66 mg/kg | Conscious Renal Artery-Ligated Rats | Decrease in Blood Pressure | [1] |

Table 3: In Vivo Antihypertensive Efficacy of EXP3174. This table presents the in vivo efficacy of EXP3174 in a rat model of hypertension, demonstrating its ability to lower blood pressure following both intravenous and oral administration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the AT1 receptor and the workflows of the experimental protocols described in this guide.

References

- 1. Nonpeptide angiotensin II receptor antagonists. XI. Pharmacology of EXP3174: an active metabolite of DuP 753, an orally active antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-180560, an insurmountable inhibitor of angiotensin II-stimulated responses: comparison with losartan and EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of CYP2C9 in the Bioactivation of Losartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan (B1675146), a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension, exerts its therapeutic effect primarily through its active metabolite, EXP3174. The conversion of losartan to EXP3174 is a critical bioactivation step predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9). This technical guide provides an in-depth exploration of the pivotal role of CYP2C9 in the metabolism of losartan, detailing the enzymatic pathway, the significant impact of genetic polymorphisms on pharmacokinetic variability, and the experimental methodologies employed to investigate this metabolic process. Quantitative data from key studies are summarized, and conceptual diagrams are provided to illustrate the metabolic pathway and experimental workflows.

Introduction

Losartan is an orally administered antagonist of the angiotensin II type 1 (AT1) receptor, which undergoes substantial first-pass metabolism in the liver.[1] While losartan itself possesses pharmacological activity, its major metabolite, EXP3174, is 10 to 40 times more potent in its ability to block the AT1 receptor and has a longer half-life, making it the principal contributor to the therapeutic efficacy of the drug.[1][2][3] The formation of EXP3174 is primarily mediated by the CYP2C9 enzyme, which is responsible for the oxidation of losartan.[4][5] Given that CYP2C9 is a highly polymorphic gene, genetic variations can significantly alter enzyme activity, leading to interindividual differences in losartan metabolism, EXP3174 exposure, and ultimately, clinical response.[1][4] Understanding the intricacies of CYP2C9-mediated losartan metabolism is therefore crucial for optimizing antihypertensive therapy and for the development of new drugs that may interact with this pathway.

The Metabolic Pathway of Losartan

The biotransformation of losartan to its active metabolite, EXP3174, is a two-step oxidative process. Initially, losartan is oxidized to an intermediate aldehyde, E-3179.[3][6] This intermediate is then further oxidized to the carboxylic acid, EXP3174.[3][6] While other cytochrome P450 enzymes, such as CYP3A4, may play a minor role, CYP2C9 is the principal catalyst for the formation of EXP3174 at therapeutic concentrations.[2][3][4]

Impact of CYP2C9 Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic, with numerous alleles that can result in decreased or non-functional enzyme activity. The most well-studied variants are CYP2C92 and CYP2C93, which are associated with reduced metabolism of losartan compared to the wild-type allele, CYP2C9*1.[1][4] Individuals carrying these variant alleles exhibit altered pharmacokinetic profiles for both losartan and EXP3174.

Quantitative Data on Pharmacokinetic Parameters

The presence of CYP2C9*2 or *3 alleles generally leads to a higher plasma concentration (AUC) of the parent drug, losartan, and a lower AUC of the active metabolite, EXP3174.[1] This shift in the metabolic ratio can have significant clinical implications, potentially leading to a diminished therapeutic response.[7][8] The following table summarizes the key pharmacokinetic parameters of losartan and EXP3174 in individuals with different CYP2C9 genotypes.

| CYP2C9 Genotype | Analyte | Pharmacokinetic Parameter | Observation | Reference |

| CYP2C91/1 (Wild-Type) | Losartan | AUC (Area Under the Curve) | Baseline for comparison | [1][9] |

| EXP3174 | AUC | Baseline for comparison | [1][9] | |

| Carriers of CYP2C92 or *3 | Losartan | AUC | Higher compared to CYP2C91/1 | [1] |

| EXP3174 | AUC | Lower compared to CYP2C91/1 | [1] | |

| Losartan | Half-life (t½) | Longer compared to CYP2C91/1 | [1] | |

| EXP3174 | Half-life (t½) | Longer compared to CYP2C91/1 | [1] | |

| EXP3174 | Cmax (Maximum Concentration) | Lower compared to CYP2C91/1 | [1][9] | |

| CYP2C93/3 (Homozygous Mutant) | Losartan/EXP3174 | AUC Ratio | Approximately 30- to 40-fold higher than CYP2C91/*1 | [9] |

Experimental Protocols for Studying Losartan Metabolism

The investigation of CYP2C9-mediated losartan metabolism involves both in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

In vitro studies are essential for elucidating the specific contribution of CYP2C9 to losartan metabolism and for characterizing the kinetic properties of different CYP2C9 variants.

Objective: To determine the kinetic parameters (Vmax, Km) of EXP3174 formation from losartan by specific CYP2C9 variants.

Methodology:

-

Enzyme Source: Recombinant human CYP2C9 enzymes (wild-type and variants) expressed in a suitable system (e.g., baculovirus-infected insect cells or yeast) or human liver microsomes from genotyped donors are used.[4][10]

-

Incubation: The enzyme source is incubated with a range of losartan concentrations (e.g., 0.05-50 µM) in a buffered solution containing a NADPH-generating system at 37°C.[4]

-

Reaction Termination: The reaction is stopped at a specific time point by adding a quenching solvent, such as acetonitrile (B52724) or methanol.

-

Sample Analysis: The concentration of the formed EXP3174 is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[4][11]

-

Data Analysis: The rate of EXP3174 formation is plotted against the losartan concentration, and the data are fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant). Intrinsic clearance is calculated as Vmax/Km.[10]

In Vivo Phenotyping and Pharmacokinetic Studies

In vivo studies in human subjects are crucial for understanding the clinical significance of CYP2C9 polymorphisms on losartan disposition and response.

Objective: To evaluate the influence of CYP2C9 genotype on the pharmacokinetics of losartan and EXP3174 in humans.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients are recruited and genotyped for CYP2C9 variants using methods like polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP).[12]

-

Drug Administration: A single oral dose of losartan (e.g., 25 mg or 50 mg) is administered to the subjects.[9][12]

-

Sample Collection: Blood and/or urine samples are collected at predetermined time points over a 24-hour period.[9][13]

-

Bioanalysis: Plasma and urine concentrations of losartan and EXP3174 are determined using a validated analytical method, such as HPLC.[9][12]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including AUC, Cmax, tmax, and elimination half-life for both losartan and EXP3174.[1] The metabolic ratio of losartan to EXP3174 in plasma or urine is also calculated.[9][12]

-

Statistical Analysis: Pharmacokinetic parameters are compared between different CYP2C9 genotype groups to assess the impact of genetic variation.

Conclusion

CYP2C9 is the cornerstone of losartan bioactivation, playing a definitive role in its conversion to the highly potent metabolite, EXP3174. The genetic diversity of the CYP2C9 gene is a major determinant of the pharmacokinetic variability observed with losartan therapy. Individuals with reduced-function CYP2C9 alleles exhibit impaired metabolism, leading to lower systemic exposure to the active metabolite and potentially compromising the therapeutic efficacy of the drug. A thorough understanding of the interplay between CYP2C9 genotype and losartan metabolism, facilitated by the experimental approaches outlined in this guide, is paramount for advancing personalized medicine in the treatment of hypertension. For drug development professionals, this knowledge is critical for anticipating and managing potential drug-drug interactions involving CYP2C9 and for the design of novel therapeutics that are less susceptible to polymorphic drug metabolism.

References

- 1. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Role of CYP2C9 polymorphism in losartan oxidation. | Semantic Scholar [semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CYP2C9 genotype and pharmacodynamic responses to losartan in patients with primary and secondary kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis [mdpi.com]

- 9. Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 36 CYP2C9 variants found in the Chinese population on losartan metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Bioequivalence Evaluation of Two Losartan Potassium Tablets Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2C9 genetic variants and losartan oxidation in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Losartan and E3174 pharmacokinetics in cytochrome P450 2C9*1/*1, *1/*2, and *1/*3 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Losartan Carboxylic Acid to Angiotensin II Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Losartan (B1675146) Carboxylic Acid, also known as EXP3174, to angiotensin II receptors. EXP3174 is the principal active metabolite of the antihypertensive drug Losartan and is responsible for most of its therapeutic effects.[1] This document details the quantitative binding characteristics of EXP3174, the experimental methodologies used for its assessment, and the associated signaling pathways.

Quantitative Binding Affinity Data

Losartan Carboxylic Acid (EXP3174) is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] Its high affinity for the AT1 receptor and significantly lower affinity for the angiotensin II type 2 (AT2) receptor underscore its specificity.[4] The binding affinity of EXP3174 is often quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The table below summarizes key binding affinity data from various studies.

| Parameter | Receptor Subtype | Species/Cell Line | Value (nM) | Reference |

| Ki | Human AT1 | COS-7 cells | 0.67 | [2][4] |

| Ki | Rat AT1A | - | 0.57 | [2] |

| Ki | Rat AT1B | - | 0.97 | [2] |

| Ki | Human AT2 | COS-7 cells | >10,000 | [4] |

| IC50 | AT1 | Vascular Smooth Muscle Cells (VSMC) | 1.1 | [2][5][6] |

| IC50 (Ca2+ influx) | AT1 | Vascular Smooth Muscle Cells (VSMC) | 5 | [3][5] |

| IC50 (protein synthesis) | AT1 | Vascular Smooth Muscle Cells (VSMC) | 3 | [3][5] |

Table 1: Summary of this compound (EXP3174) Binding Affinity Data.

The data clearly demonstrates the high selectivity of EXP3174 for the AT1 receptor, with a binding affinity in the nanomolar range, as compared to its negligible affinity for the AT2 receptor.[4] Losartan itself has a lower affinity for the AT1 receptor (IC50 of 1.0 x 10⁻⁸ mol/l) compared to EXP3174 (IC50 of 1.1 x 10⁻⁹ mol/l).[5]

Experimental Protocols

The determination of binding affinity for compounds like EXP3174 typically involves competitive radioligand binding assays. Below is a detailed methodology for a standard assay.

Objective: To determine the inhibitory constant (Ki) of EXP3174 for the angiotensin II receptor subtypes.

Materials:

-

Radioligand: [125I]-Sar¹,Ile⁸-Angiotensin II (a radioactively labeled analog of angiotensin II).

-

Test Compound: this compound (EXP3174).

-

Receptor Source: Membranes prepared from cells expressing either human AT1 or AT2 receptors (e.g., COS-7 cells, vascular smooth muscle cells).[4][5]

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Competitors: Unlabeled Angiotensin II (for determining non-specific binding) and a known selective antagonist for the specific receptor subtype.

-

Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of the radioligand ([125I]-Sar¹,Ile⁸-Angiotensin II).

-

Add increasing concentrations of the test compound (EXP3174) to the tubes.

-

Include control tubes for:

-

Total Binding: Contains only the radioligand and receptor membranes.

-

Non-specific Binding: Contains the radioligand, receptor membranes, and a high concentration of unlabeled Angiotensin II to saturate the receptors.

-

-

Initiate the binding reaction by adding the receptor membrane preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (EXP3174) concentration.

-

Determine the IC50 value, which is the concentration of EXP3174 that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Below is a workflow diagram illustrating this experimental process.

References

- 1. asianpubs.org [asianpubs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EXP 3174 | CAS#:124750-92-1 | Chemsrc [chemsrc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

In Vitro Bioactivity of Losartan Carboxylic Acid (EXP3174): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Losartan (B1675146) carboxylic acid, also known as EXP3174. As the primary active metabolite of the angiotensin II receptor antagonist Losartan, EXP3174 exhibits significantly greater potency and is a key contributor to the therapeutic effects of its parent drug.[1][2][3] This document details its mechanism of action, binding affinities, functional antagonism, and influence on downstream signaling pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Losartan carboxylic acid (EXP3174) is a potent and selective, non-peptide antagonist of the angiotensin II receptor type 1 (AT1).[4][5] Unlike its parent compound Losartan, which is a competitive inhibitor, EXP3174 is described as a noncompetitive antagonist of the AT1 receptor.[1][6][7] This noncompetitive nature may be attributed to a salt bridge interaction between the free carboxylate on the imidazole (B134444) ring of EXP3174 and Lys199 in the AT1 receptor, contributing to its insurmountable inhibition.[7] It demonstrates high selectivity for the AT1 receptor over the angiotensin II receptor type 2 (AT2), with a selectivity of over 10,000-fold.[8]

Quantitative Bioactivity Data

The in vitro potency of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: AT1 Receptor Binding Affinity of this compound (EXP3174)

| Parameter | Species/Cell Line | Radioligand | Value (nM) | Reference |

| IC₅₀ | Rat Vascular Smooth Muscle Cells (VSMC) | [¹²⁵I]-angiotensin II | 1.1 | [4][9] |

| IC₅₀ | Rat Adrenal Cortical Membranes | Labeled angiotensin II | ~20 (for Losartan) | [1] |

| Kᵢ | Human AT1 Receptor (expressed in COS-7 cells) | Not Specified | 0.67 | [8][10] |

| Kᵢ | Rat AT1A Receptor | Not Specified | 0.57 | [10] |

| Kᵢ | Rat AT1B Receptor | Not Specified | 0.97 | [10] |

| Kᵢ | Rabbit Aortic Membranes | [¹²⁵I]AII-(Sar1,Ile8) | 6.8 | [1] |

| Kₑ | Not Specified | [¹²⁵I]-[Sar¹, Ile⁸]Ang II | Not Specified | [11] |

Table 2: Functional Antagonism of Angiotensin II-Induced Responses by this compound (EXP3174)

| Assay | Cell Type | Response Measured | IC₅₀ (nM) | Reference |

| Calcium Mobilization | Rat Vascular Smooth Muscle Cells (VSMC) | Intracellular Ca²⁺ concentration | 5 | [9][10] |

| Protein Synthesis | Rat Vascular Smooth Muscle Cells (VSMC) | [³H]-leucine incorporation | 3 | [9][10] |

| Inositol (B14025) Phosphate Formation | Rat Vascular Smooth Muscle Cells (VSMC) | Formation of inositol phosphates | Abolished by EXP3174 | [9][10] |

Key Signaling Pathways and Molecular Interactions

This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II.

AT1 Receptor Signaling Pathway

Angiotensin II binding to the Gq/11-coupled AT1 receptor typically activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various cellular responses, including vasoconstriction, cell growth, and inflammation. EXP3174 effectively blocks these initial steps.

Figure 1. Simplified AT1 receptor signaling pathway blocked by this compound.

Effects on Downstream Signaling

-

ERK Phosphorylation: Losartan has been shown to block Transforming Growth Factor-β (TGF-β)-induced phosphorylation of ERK (p-ERK), a key event in endothelial-to-mesenchymal transformation in mitral valve endothelial cells.[12] Losartan also suppresses Angiotensin II-induced ERK1/2 phosphorylation.[13]

-

TGF-β Signaling: In patient-derived fibroblasts, Losartan reduces TGF-β signaling by decreasing the phosphorylation of Smad2.[14] It has also been shown to inhibit TGF-β signaling in osteoblasts.[15] Interestingly, in cystic fibrosis bronchial epithelial cells, Losartan and its metabolite EXP3179 can ameliorate the detrimental effects of TGF-β1, independent of AT1 receptor blockade.[16]

-

AMPK Signaling: In vascular smooth muscle cells, Losartan increases the phosphorylation of AMPK and its downstream target ACC, as well as LKB1, an upstream kinase of AMPK.[4]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the bioactivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the IC₅₀ and Kᵢ of EXP3174 for the AT1 receptor.

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from rat liver or VSMCs).[17]

-

Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.[17]

-

Test compound: this compound (EXP3174).

-

Non-specific binding control: Unlabeled Angiotensin II (in high concentration).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membrane homogenates expressing the AT1 receptor.

-

In a multi-well plate, add a fixed concentration of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II to each well.

-

Add increasing concentrations of EXP3174 to the test wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the EXP3174 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Figure 2. General workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC₅₀) of EXP3174 in blocking Angiotensin II-induced calcium release.

Materials:

-

Live cells expressing the AT1 receptor (e.g., VSMCs).[9]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9]

-

Agonist: Angiotensin II.

-

Antagonist: this compound (EXP3174).

-

Balanced salt solution.

-

Fluorescence plate reader or microscope.

Protocol:

-

Culture AT1 receptor-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of EXP3174 or a vehicle control.

-

Stimulate the cells with a fixed concentration of Angiotensin II.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[18][19]

-

The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Plot the percentage of inhibition of the Angiotensin II-induced calcium response against the logarithm of the EXP3174 concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ for functional antagonism.[9]

Summary and Conclusion

This compound (EXP3174) is a highly potent and selective noncompetitive antagonist of the AT1 receptor. Its in vitro bioactivity is characterized by high binding affinity and effective functional blockade of angiotensin II-induced cellular responses, such as calcium mobilization and protein synthesis. Furthermore, it modulates key downstream signaling pathways, including those involving ERK and TGF-β. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Losartan alters osteoblast differentiation and increases bone mass through inhibition of TGF B signalling in vitro and in an OIM mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Losartan ameliorates TGF-β1–induced CFTR dysfunction and improves correction by cystic fibrosis modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Antihypertensive: A Technical Guide to the Discovery and Development of EXP3174

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EXP3174, the principal active metabolite of the angiotensin II receptor blocker (ARB) losartan (B1675146), represents a significant milestone in the rational design of antihypertensive therapeutics. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of EXP3174. It details the metabolic pathway from its parent compound, losartan, and elucidates the critical role of the carboxylic acid moiety in its enhanced potency as a selective, non-competitive antagonist of the angiotensin II type 1 (AT1) receptor. This document includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction: From Losartan to a More Potent Metabolite

The development of losartan marked the dawn of a new class of antihypertensive agents, the angiotensin II receptor blockers (ARBs).[1] These drugs offered a more direct and selective approach to inhibiting the renin-angiotensin-aldosterone system (RAAS) compared to angiotensin-converting enzyme (ACE) inhibitors. Following oral administration, losartan undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of its major active metabolite, EXP3174.[2][3]

EXP3174, chemically known as 2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid, was discovered to be a significantly more potent and longer-acting AT1 receptor antagonist than its parent compound, losartan.[3][4] This fortuitous discovery underscored the importance of metabolite profiling in drug development and established EXP3174 as a key contributor to the overall therapeutic efficacy of losartan.

The Pivotal Role of the Carboxylic Acid Moiety

The primary structural difference between losartan and EXP3174 is the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid group in EXP3174.[4][5] This chemical modification is central to the enhanced pharmacological activity of EXP3174. The negatively charged carboxylate group is believed to form a more robust interaction with a specific binding pocket within the AT1 receptor, leading to a higher binding affinity and a more sustained blockade of angiotensin II.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this class of compounds, where the nature of the substituent at the 5-position of the imidazole ring profoundly influences antagonist potency.

Mechanism of Action: Selective AT1 Receptor Antagonism

EXP3174 exerts its antihypertensive effects by selectively and non-competitively blocking the angiotensin II type 1 (AT1) receptor.[2] The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, cellular proliferation, and fibrosis.[7][8] By binding to the AT1 receptor, EXP3174 prevents angiotensin II from initiating these downstream signaling cascades, thereby leading to vasodilation and a reduction in blood pressure.

dot

Figure 1: Angiotensin II AT1 Receptor Signaling Pathway Blockade by EXP3174.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of EXP3174, with comparative data for losartan where available.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Assay Type | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |

| EXP3174 | Radioligand Displacement | Rat Adrenal Cortical Membranes | 37 | - | [3] |

| EXP3174 | Radioligand Displacement | Vascular Smooth Muscle Cells (VSMC) | 1.1 | - | [7][9] |

| Losartan | Radioligand Displacement | Vascular Smooth Muscle Cells (VSMC) | 10 | - | [9] |

| EXP3174 | - | Rat AT1A/AT1B | - | 0.57 / 0.97 | [10] |

| EXP3174 | - | Human AT1 | - | 0.67 | [10] |

Table 2: In Vitro Functional Antagonism

| Compound | Assay | Preparation | IC50 (nM) | Reference(s) |

| EXP3174 | Inhibition of Ang II-induced Ca²⁺ elevation | Vascular Smooth Muscle Cells (VSMC) | 5 | [9][10] |

| Losartan | Inhibition of Ang II-induced Ca²⁺ elevation | Vascular Smooth Muscle Cells (VSMC) | 50 | [9] |

| EXP3174 | Inhibition of Ang II-induced protein synthesis | Vascular Smooth Muscle Cells (VSMC) | 3 | [9][10] |

| Losartan | Inhibition of Ang II-induced protein synthesis | Vascular Smooth Muscle Cells (VSMC) | 40 | [9] |

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | EXP3174 (Human) | Losartan (Human) | EXP3174 (Rat) | Losartan (Rat) | EXP3174 (Pig) | Losartan (Pig) | Reference(s) |

| Terminal Half-life (t½) | 6.3 h | 2.1 h | - | - | 52 min | 40 min | [11][12][13] |

| Plasma Clearance (CLp) | 47 ml/min | 610 ml/min | - | - | 11.8 ml/min/kg | 22.1 ml/min/kg | [11][12][13] |

| Volume of Distribution (Vd) | 10 L | 34 L | - | - | 0.18 L/kg | 0.56 L/kg | [11][12][13] |

| Plasma Protein Binding | >99.7% | 98.6-98.8% | >98% | >98% | - | - | [8][14] |

| Oral Bioavailability of Losartan | - | 33% | - | 55.1% (control) | - | - | [11][15] |

| Conversion from Losartan (oral) | 14% | - | - | - | <2% (IV) | - | [3][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of EXP3174.

Synthesis of EXP3174 from Losartan

A common laboratory-scale synthesis of EXP3174 involves a two-step oxidation of losartan.[1][4]

dot

Figure 2: Two-Step Synthesis of EXP3174 from Losartan.

Step 1: Oxidation to Aldehyde Intermediate (EXP3179)

-

Dissolve losartan in a suitable organic solvent (e.g., chloroform).

-

Add a mild oxidizing agent, such as manganese dioxide (MnO₂).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the oxidizing agent.

-

Evaporate the solvent and purify the resulting aldehyde intermediate (EXP3179) by column chromatography.

Step 2: Oxidation to Carboxylic Acid (EXP3174)

-

Dissolve the aldehyde intermediate (EXP3179) in a suitable solvent mixture (e.g., aqueous potassium hydroxide).

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise while maintaining the reaction temperature.

-

Stir the reaction until completion.

-

Acidify the reaction mixture to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with water, and dry to yield EXP3174.

In Vitro Angiotensin II Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the AT1 receptor.[14]

dot

Figure 3: Workflow for a Radioligand Receptor Binding Assay.

Materials:

-

Membrane Preparation: A crude membrane fraction from a source rich in AT1 receptors (e.g., rat adrenal glands, cultured vascular smooth muscle cells).

-

Radioligand: ¹²⁵I-labeled [Sar¹, Ile⁸]Angiotensin II.

-

Test Compound: EXP3174.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled angiotensin II), and competitive binding (radioligand + varying concentrations of EXP3174).

-

Incubation: Add the membrane preparation to each well, followed by the radioligand and the test compound solutions. Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the EXP3174 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a common method for evaluating the blood pressure-lowering effects of a test compound in a genetic model of hypertension.[16][17]

Animals:

-

Male Spontaneously Hypertensive Rats (SHR).

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatization: Acclimate the rats to the housing facility and handling for at least one week.

-

Blood Pressure Measurement Training: Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.

-

Baseline Measurement: Record baseline systolic blood pressure and heart rate for all rats.

-

Drug Administration: Administer EXP3174 or vehicle control orally (gavage) or intravenously at the desired dose.

-

Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: Calculate the change in blood pressure from baseline for each rat at each time point. Compare the blood pressure changes between the EXP3174-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Note on Blood Pressure Measurement Techniques:

-

Tail-cuff plethysmography: A non-invasive method suitable for repeated measurements.[6][18] Requires proper training of the animals to obtain reliable data.

-

Radiotelemetry: An invasive method involving the surgical implantation of a pressure-sensing catheter.[2][7][11] It is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.

Measurement of Angiotensin II-Induced Inositol (B14025) Phosphate (B84403) Production

This assay measures the functional antagonism of EXP3174 on a key downstream signaling event of AT1 receptor activation.[15][19][20][21]

Materials:

-

Cultured vascular smooth muscle cells (VSMC).

-

[³H]myo-inositol.

-

Angiotensin II.

-

EXP3174.

-

Lithium chloride (LiCl) solution.

-

Trichloroacetic acid (TCA).

-

Anion-exchange chromatography columns.

Procedure:

-

Cell Labeling: Culture VSMCs to near confluence and label them with [³H]myo-inositol in an inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl solution (to inhibit inositol monophosphatase) in the presence or absence of EXP3174 for a specified time.

-

Stimulation: Stimulate the cells with angiotensin II for a short period (e.g., 15-60 seconds).

-

Extraction: Terminate the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate.

-

Separation: Apply the supernatant to an anion-exchange column to separate the different inositol phosphate isomers (IP₁, IP₂, IP₃).

-

Quantification: Elute the inositol phosphates and quantify the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate fraction. Compare the angiotensin II-stimulated inositol phosphate production in the presence and absence of EXP3174 to determine its inhibitory effect.

Conclusion

EXP3174 stands as a testament to the intricate interplay between drug metabolism and pharmacological activity. Its discovery as the highly potent metabolite of losartan has provided invaluable insights into the structure-activity relationships of angiotensin II receptor antagonists and has guided the development of subsequent generations of ARBs. The comprehensive data and detailed experimental protocols presented in this technical guide are intended to facilitate further research into the pharmacology of EXP3174 and to serve as a practical resource for scientists and researchers dedicated to the advancement of cardiovascular therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. kentscientific.com [kentscientific.com]

- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 8. Human plasma protein binding of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) and its pharmacologically active metabolite EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fatty acid inhibition of angiotensin II-stimulated inositol phosphates in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Angiotensin II induced biphasic inositol 1,4,5-triphosphate response in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Losartan Carboxylic Acid: A Key Biomarker for Losartan Metabolism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Losartan, a widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and related cardiovascular conditions. Its therapeutic efficacy is significantly influenced by its metabolic fate within the body. A critical aspect of Losartan's pharmacology is its biotransformation to an active metabolite, Losartan carboxylic acid, also known as EXP3174. This metabolite is not only pharmacologically more potent than the parent drug but also possesses a longer half-life, making it a crucial determinant of Losartan's overall clinical effect. Consequently, this compound serves as a vital biomarker for assessing Losartan metabolism, understanding inter-individual variability in drug response, and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing the metabolic pathways, analytical methodologies for its quantification, and its clinical significance.

Metabolism of Losartan: The Central Role of this compound

Following oral administration, Losartan is well absorbed and undergoes substantial first-pass metabolism in the liver.[1] Approximately 14% of an oral dose of Losartan is converted to its principal active metabolite, this compound (EXP3174).[2] This conversion is a two-step oxidation process mediated primarily by the cytochrome P450 isoenzymes, CYP2C9 and CYP3A4.[1][2] Losartan is first oxidized to an intermediate aldehyde, which is then further oxidized to the carboxylic acid metabolite, EXP3174.